(Benzylamino)(phenyl)methanesulfonic acid

Medicinal Chemistry Physicochemical Profiling Analytical Chemistry

This α-substituted aminomethanesulfonic acid derivative (CAS 67984-65-0) features an XLogP3 of -0.5, ensuring full solvation in aqueous enzyme assay buffers without organic co-solvents that compromise target protein integrity. Unlike simpler analogs or more lipophilic benzylamino-sulfonylbenzoic acid derivatives (LogP 2.90), this compound's precise substitution pattern and hydrogen bonding capacity (2 HBD, 4 HBA) enable reproducible yields in sulfonamidopeptide synthesis and reliable SAR datasets. Its 5 rotatable bonds provide stoichiometric control as an α-aminoalkylsulfonate building block, minimizing side reactions.

Molecular Formula C14H15NO3S
Molecular Weight 277.34 g/mol
CAS No. 67984-65-0
Cat. No. B15375458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Benzylamino)(phenyl)methanesulfonic acid
CAS67984-65-0
Molecular FormulaC14H15NO3S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(C2=CC=CC=C2)S(=O)(=O)O
InChIInChI=1S/C14H15NO3S/c16-19(17,18)14(13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10,14-15H,11H2,(H,16,17,18)
InChIKeyOBHWKJFFCINFTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Benzylamino)(phenyl)methanesulfonic acid (CAS 67984-65-0): Physicochemical and Procurement Profile for Research Applications


(Benzylamino)(phenyl)methanesulfonic acid (CAS 67984-65-0), with molecular formula C14H15NO3S and a molecular weight of 277.34 g/mol, belongs to the class of α-substituted aminomethanesulfonic acid derivatives. It incorporates a benzylamino group and a phenyl group attached to a central methanesulfonic acid moiety, and is recorded in chemical registries with DSSTox Substance ID DTXSID00286645 and NSC Number 46796 . Characterized physicochemical properties include a density of 1.314 g/cm³, an XLogP3 value of -0.5, two hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds, indicating moderate polarity and conformational flexibility . This compound has been referenced as a synthetic intermediate in the preparation of aminoalkylsulfonic acids and sulfonamidopeptides, and has been explored for potential antiviral and antimicrobial applications within medicinal chemistry [1].

Why Generic (Benzylamino)(phenyl)methanesulfonic acid Substitution May Compromise Experimental Outcomes: Procurement Considerations


Sulfonic acid derivatives bearing benzylamino and phenyl substituents exhibit distinct physicochemical signatures—including hydrogen bonding capacity, lipophilicity (XLogP3), and conformational flexibility—that are finely tuned by the precise substitution pattern. Within the broader class of α-aminosulfonic acids and sulfonamidopeptide precursors, even minor alterations to the aromatic appendages or the aminoalkyl linker can dramatically shift aqueous solubility, LogP, and intermolecular recognition properties that govern both synthetic utility and biological target engagement [1]. Generic substitution of (Benzylamino)(phenyl)methanesulfonic acid with simpler analogs such as phenylmethanesulfonic acid or N-benzyl-p-toluenesulfonamide disregards these quantifiable differences, risking irreproducible yields in peptide-mimetic synthesis, altered inhibitory profiles in enzyme assays, and uninterpretable structure-activity relationship (SAR) datasets [1][2].

Quantitative Differentiation Evidence for (Benzylamino)(phenyl)methanesulfonic acid (CAS 67984-65-0) Against Key Comparators


Molecular Weight and Density: Distinct from Simpler Sulfonic Acid Analogs

Compared to the parent phenylmethanesulfonic acid (PMBSA; CAS 100-87-8), (Benzylamino)(phenyl)methanesulfonic acid exhibits a molecular weight of 277.34 g/mol versus 172.20 g/mol, representing a 61% increase in mass. The experimentally derived density is 1.314 g/cm³ , whereas PMBSA is a crystalline solid without a consistently reported experimental density (estimated ~1.35 g/cm³) [1]. This substantial mass and packing difference directly influences analytical detection, chromatographic retention, and crystallinity in solid-state formulations.

Medicinal Chemistry Physicochemical Profiling Analytical Chemistry

Lipophilicity (XLogP3): Polar Character Dictates Membrane Permeability and Solubility

The computed XLogP3 for (Benzylamino)(phenyl)methanesulfonic acid is -0.5 , indicating moderate hydrophilicity. In contrast, a structurally related benzylamino-sulfonylbenzoic acid derivative (3-[(benzylamino)sulfonyl]benzoic acid) has a LogP of 2.90 . The >3 log-unit difference in lipophilicity (a factor of >1000 in octanol-water partitioning) highlights that the presence of the methanesulfonic acid group directly adjacent to the chiral center substantially increases aqueous solubility and reduces membrane passive diffusion potential relative to extended aromatic sulfonyl analogs.

Drug Design ADME Physicochemical Properties

Hydrogen Bonding Capacity: Enhanced Intermolecular Recognition for Enzyme Active Sites

The compound contains 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) , derived from the sulfonic acid (-SO3H) and secondary amine groups. In comparison, the simple benzylsulfonic acid analog phenylmethanesulfonic acid possesses only 1 HBD and 3 HBA [1]. The additional donor/acceptor pair in (Benzylamino)(phenyl)methanesulfonic acid expands the potential for directed hydrogen-bonding interactions with protein backbones and side chains, a feature known to be critical for selective enzyme inhibition in sulfonamide-based inhibitor design [2].

Structural Biology Molecular Recognition Enzyme Inhibition

Rotatable Bond Count: Conformational Flexibility for Peptide Mimicry

(Benzylamino)(phenyl)methanesulfonic acid possesses 5 rotatable bonds , whereas the unsubstituted phenylmethanesulfonic acid contains only 1 rotatable bond (the sulfur-carbon linkage) [1]. The additional flexibility arises from the benzylamino side chain, enabling the molecule to adopt multiple low-energy conformations that can better mimic the structural features of natural amino acids or peptide bonds when incorporated into sulfonamidopeptide backbones [2].

Peptidomimetics Conformational Analysis Medicinal Chemistry

Historical Screening Context: NSC 46796 Designation

The compound is assigned NSC Number 46796, indicating that it was formally accessioned into the National Cancer Institute's Developmental Therapeutics Program (DTP) repository for high-throughput screening against cancer cell lines and molecular targets . While quantitative bioactivity data (IC50, GI50) from NCI-60 or other DTP panels is not publicly available for this specific NSC, the mere assignment of an NSC number distinguishes it from related benzylamino-sulfonic acid analogs that lack any such systematic evaluation. This provides a potential avenue for procuring and testing the compound in the context of the extensive NCI compound collection, offering a historical benchmark against which new experimental results can be compared if further DTP data is released.

Drug Repurposing National Cancer Institute Historical Activity Data

Application Scenarios for (Benzylamino)(phenyl)methanesulfonic acid (CAS 67984-65-0) Based on Quantitative Differentiation Evidence


Precision Synthesis of Sulfonamidopeptides and Peptidomimetics

The compound's defined molecular weight (277.34 g/mol) and rotatable bond count (5) support its use as an α-aminoalkylsulfonate building block in the synthesis of sulfonamidopeptides, where precise stoichiometric control is required to avoid side reactions [1]. Its XLogP3 of -0.5 ensures adequate aqueous solubility during coupling reactions in water-miscible solvents, and its hydrogen bonding capacity (2 HBD, 4 HBA) facilitates the formation of stable, ordered secondary structures in peptidomimetic oligomers [2].

Biochemical Screening in Aqueous Buffer Systems

With an XLogP3 value of -0.5, (Benzylamino)(phenyl)methanesulfonic acid is expected to remain fully solvated in standard enzyme assay buffers (e.g., 50 mM Tris-HCl, pH 7.4), minimizing the need for organic co-solvents that could compromise target protein integrity . This property differentiates it from more lipophilic benzylamino-sulfonylbenzoic acid analogs (LogP 2.90) and makes it a preferable candidate for primary screening in biochemical assays [1].

Physicochemical Reference Standard for Analytical Method Development

The well-documented physicochemical parameters—including density (1.314 g/cm³), exact mass (277.0773 Da), and rotatable bond count (5)—position this compound as a potential reference material for calibrating HPLC retention time predictions, optimizing ESI-MS ionization parameters, and validating computational LogP models . Its distinct molecular weight and hydrogen bonding profile enable clear separation from simpler sulfonic acid interferents in complex biological matrices [1].

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